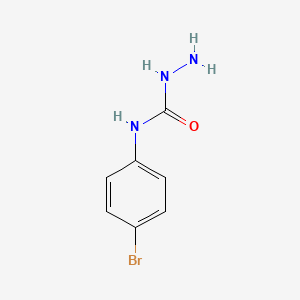

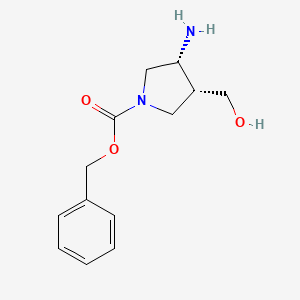

Benzyl-methyl-piperidin-4-ylmethyl-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, Benzyl-methyl-piperidin-4-ylmethyl-amine, is a structural motif found in various piperidine derivatives that have been synthesized and studied for their potential biological activities. Piperidine derivatives are known for their presence in numerous pharmacologically active compounds, including those with anti-acetylcholinesterase (anti-AChE) properties, which are of particular interest in the treatment of conditions such as Alzheimer's disease .

Synthesis Analysis

The synthesis of piperidine derivatives often involves the formation of substituted piperidines from various starting materials. For instance, N,N-Bis[(benzotriazol-1-yl)methyl]amines have been used to yield substituted piperidines upon reaction with allyltrimethylsilanes . Additionally, asymmetric carbon-carbon bond formations have been employed in the synthesis of substituted piperidines through lithiation and conjugate additions to nitroalkenes, leading to highly enantioenriched products . A greener synthesis approach using microwave irradiation and a ZnFe2O4 catalyst has also been reported for the preparation of certain piperidine derivatives .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be quite complex, with various substituents affecting the overall conformation and properties of the molecule. For example, the crystal structure of a piperidine derivative with a benzothiazol moiety has been determined, showing a planar arrangement of the benzothiazol and imidazol rings and a chair conformation of the piperidine ring . Similarly, the crystal structure of another derivative, (E)-1-benzyl-N-(4-chlorobenzylidene)piperidin-4-amine, has been elucidated, revealing its orthorhombic system and P21 space group .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, which are essential for their functionalization and potential biological activity. The introduction of different substituents, such as benzoylamino groups, has been shown to significantly enhance anti-AChE activity . Moreover, the transformation of labelled acids into amides has been described for the synthesis of potent δ opioid receptor agonists .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure and substituents. For instance, the introduction of a bulky moiety in the para position of the benzamide group has led to a substantial increase in anti-AChE activity . The basic quality of the nitrogen atom in the piperidine ring also plays a crucial role in the activity of these compounds . The crystal structures of these molecules provide insights into their conformational preferences and potential interactions, which are important for understanding their physical properties and reactivity .

Scientific Research Applications

1. Structural Analysis

Benzyl-methyl-piperidin-4-ylmethyl-amine derivatives have been the subject of various structural analyses. For example, the crystal structure of N-(1,3-Benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine was determined, showcasing its potential for detailed molecular studies (Ö. Yıldırım et al., 2006).

2. Organic Synthesis

These compounds are used in organic synthesis processes. For instance, (E)‐1‐Benzyl‐3‐(1‐Iodoethylidene)Piperidine was used in nucleophile-promoted alkyne-iminium ion cyclizations, highlighting its role in complex organic reactions (H. Arnold et al., 2003).

3. Catalysis and Material Science

This compound derivatives are also relevant in catalysis and material science. For instance, the synthesis and structure of (E)-1-benzyl-N-(4-chlorobenzylidene)piperidin-4-amine via microwave irradiation using a ZnFe2O4 catalyst demonstrates its utility in green chemistry (N. Kumar et al., 2020).

4. Pharmacological Research

Such compounds find application in pharmacological research. For example, the discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phenyl]-(3-methyl-but-2-enyl)-amine as an N-type Ca+2 channel blocker with oral activity for analgesia highlights its therapeutic potential (L. Hu et al., 2000).

5. Antimicrobial Studies

This compound derivatives have been investigated for their antimicrobial properties. For instance, the synthesis and antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives against pathogens of Lycopersicon esculentum in a structure-activity evaluation study shows its potential in combating plant diseases (K. Vinaya et al., 2009).

properties

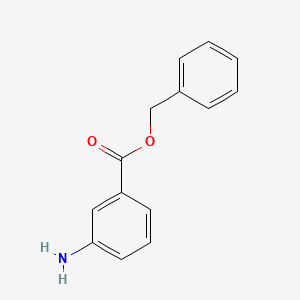

IUPAC Name |

N-benzyl-N-methyl-1-piperidin-4-ylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-16(11-13-5-3-2-4-6-13)12-14-7-9-15-10-8-14/h2-6,14-15H,7-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKONUTWCBKFEFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CCNCC1)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70588022 |

Source

|

| Record name | N-Methyl-1-phenyl-N-[(piperidin-4-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

749845-76-9 |

Source

|

| Record name | N-Methyl-1-phenyl-N-[(piperidin-4-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(Benzyloxy)carbonyl]amino}pent-4-ynoic acid](/img/structure/B1283668.png)